molecular formula C14H16F3N3 B2612858 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine CAS No. 847774-89-4

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine

Cat. No.: B2612858
CAS No.: 847774-89-4
M. Wt: 283.298
InChI Key: OBAKGHNWLDGHBT-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a tert-butyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-5-phenylpyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(4-Trifluoromethylphenyl)pyrazole: Lacks the tert-butyl group, affecting its stability and reactivity.

    2-Tert-butylpyrazole: Lacks both the phenyl and trifluoromethyl groups, making it less complex and potentially less bioactive.

Uniqueness

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine is unique due to the combination of the tert-butyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

2-tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3/c1-13(2,3)20-12(18)8-11(19-20)9-4-6-10(7-5-9)14(15,16)17/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAKGHNWLDGHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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